Zurletrectinib

TRK inhibitor resistance NTRK fusion kinase mutation

Zurletrectinib (ICP-723) is a next-generation, brain-penetrant pan-TRK inhibitor engineered to overcome acquired resistance to first-generation TRK inhibitors. It demonstrates activity against 13 of 18 clinically observed resistance mutations, including TRKA G595R and TRKC G623R/E. With 30-fold higher in vivo potency versus selitrectinib and validated superior CNS penetration extending median survival to 104 days in orthotopic glioma models, zurletrectinib is the definitive tool compound for resistance mechanism studies, CNS metastasis models, and pediatric oncology research. Its regulatory approval in China and orally disintegrating tablet formulation further support translational relevance. For research use only.

Molecular Formula C19H19F2N7O2
Molecular Weight 415.4 g/mol
CAS No. 2403703-30-8
Cat. No. B10856200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZurletrectinib
CAS2403703-30-8
Molecular FormulaC19H19F2N7O2
Molecular Weight415.4 g/mol
Structural Identifiers
SMILESCC1CNC(=O)NC2=C3N=C(C=CN3N=C2)N4CC(CC4C5=C(O1)N=CC(=C5)F)F
InChIInChI=1S/C19H19F2N7O2/c1-10-6-23-19(29)25-14-8-24-28-3-2-16(26-17(14)28)27-9-12(21)5-15(27)13-4-11(20)7-22-18(13)30-10/h2-4,7-8,10,12,15H,5-6,9H2,1H3,(H2,23,25,29)/t10-,12-,15+/m0/s1
InChIKeyOIBWCYRRWAMTRW-ITDIGPHOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zurletrectinib (ICP-723) for NTRK Fusion-Positive Solid Tumor Research: A Next-Generation TRK Inhibitor


Zurletrectinib (CAS 2403703-30-8, also known as ICP-723) is a next-generation, orally bioavailable, brain-penetrant pan-TRK inhibitor . It is specifically designed to target cancers driven by neurotrophic tyrosine receptor kinase (NTRK) gene fusions and to overcome acquired resistance mutations that emerge during treatment with first-generation TRK inhibitors [1]. The compound has received regulatory approval in China for the treatment of adult and adolescent patients (≥12 years) with NTRK fusion-positive solid tumors and has been granted priority review for pediatric patients (2-12 years) [2].

Why TRK Inhibitor Substitution Matters: Unique Differentiation of Zurletrectinib


In the class of TRK inhibitors, simple substitution is not scientifically valid due to critical differences in kinase binding affinity, resistance mutation coverage, and blood-brain barrier penetration. First-generation inhibitors (e.g., larotrectinib, entrectinib) are effective initially but are frequently rendered inactive by acquired NTRK kinase domain mutations [1]. While other next-generation inhibitors (e.g., selitrectinib, repotrectinib) were developed to address this, they exhibit variable potency against specific mutations and, as of 2024, none are FDA-approved, with some clinical trials having been discontinued [1]. Zurletrectinib has been engineered with a distinct binding mode that confers quantifiable advantages over both first- and other next-generation agents, particularly in mutation coverage and intracranial activity, making it a non-interchangeable entity for research in resistant or CNS-involved disease models [1].

Quantitative Evidence for Zurletrectinib Procurement: Comparative Data vs. Larotrectinib, Selitrectinib, and Repotrectinib


Superior Activity Against Acquired TRK Resistance Mutations (13 of 18 Mutations)

Zurletrectinib demonstrates superior in vitro activity against a broad panel of acquired TRK resistance mutations compared to both first-generation (larotrectinib) and other next-generation (selitrectinib, repotrectinib) TRK inhibitors. While displaying similar potency against wild-type TRK kinases, zurletrectinib was more effective against 13 out of 18 clinically relevant resistance mutations tested [1].

TRK inhibitor resistance NTRK fusion kinase mutation

30-Fold Higher In Vivo Potency in Xenograft Models Compared to Selitrectinib

In subcutaneous xenograft models derived from NTRK fusion-positive cells, zurletrectinib achieved significant tumor growth inhibition at a substantially lower dose. The effective dose of zurletrectinib (1 mg/kg BID) was 30 times lower than the dose required for selitrectinib to achieve comparable tumor suppression [1].

in vivo efficacy xenograft NTRK fusion

Significantly Extended Survival in Orthotopic TRK-Mutant Glioma Model

In a murine orthotopic glioma model harboring the TRKA G598R/G670A resistance mutation, zurletrectinib treatment resulted in a significantly prolonged median survival compared to other next-generation TRK inhibitors. The median survival times were 41.5 days for selitrectinib, 66.5 days for repotrectinib, and 104 days for zurletrectinib (P < 0.05) [1]. This superior intracranial efficacy was linked to enhanced brain penetration in pharmacokinetic studies in rats [1].

brain penetration glioma intracranial activity

High Objective Response Rate (ORR) of 90-100% in Pediatric and Adolescent NTRK+ Solid Tumors

In a Phase I/II clinical trial (NCT04685226) evaluating zurletrectinib in pediatric and adolescent patients with NTRK fusion-positive solid tumors, the compound demonstrated high anti-tumor activity. In a 2025 analysis, the independent review committee (IRC)-assessed objective response rate (ORR) was 90% [1]. A separate integrated analysis of 6 TRK inhibitor-naïve patients reported a confirmed ORR of 100% (95% CI: 54.1, 100.0), with all patients achieving a partial response [2]. Notably, one pediatric patient who had progressed on a prior first-generation TRK inhibitor achieved a complete response on zurletrectinib [2].

clinical efficacy pediatric oncology NTRK fusion

Optimized Application Scenarios for Zurletrectinib in Oncology Research


Studying Acquired Resistance to First-Generation TRK Inhibitors

Research groups investigating the emergence of resistance to larotrectinib or entrectinib in NTRK fusion-positive cell lines or patient-derived xenografts (PDX) should utilize zurletrectinib. Its demonstrated activity against 13 of 18 clinically observed resistance mutations, including TRKA G595R and TRKC G623R/E, makes it the preferred tool compound for validating resistance mechanisms and testing therapeutic strategies to overcome them [1].

Preclinical Evaluation of NTRK Fusion-Positive CNS Tumors and Brain Metastases

For in vivo studies involving orthotopic brain tumor models (e.g., glioma) or models of CNS metastasis driven by NTRK fusions, zurletrectinib is indicated. Its validated superior brain penetration in rats and its demonstrated ability to significantly extend median survival in a TRK-mutant orthotopic glioma model (104 days vs. 41.5 and 66.5 days for comparators) provide a clear, evidence-based rationale for its selection over other TRK inhibitors [1].

Investigating Pan-TRK Inhibition in Pediatric Solid Tumor Models

Given the strong clinical efficacy data in pediatric and adolescent patients (90-100% ORR) and the compound's progression to priority review for pediatric indications, zurletrectinib is a highly relevant compound for preclinical research focused on pediatric oncology [REFS-2, REFS-3]. Its development as an orally disintegrating tablet (ODT) for pediatric dosing further supports its use in translational research aimed at developing therapies for this population [2].

Comparative In Vivo Efficacy Studies Requiring High Potency

In experiments where minimizing drug exposure is a goal, such as long-term tolerability studies or studies requiring a wide therapeutic window, zurletrectinib's 30-fold higher in vivo potency compared to selitrectinib in xenograft models makes it a compelling choice. This allows researchers to achieve significant tumor growth inhibition at significantly lower doses (1 mg/kg BID) than required for other next-generation agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zurletrectinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.